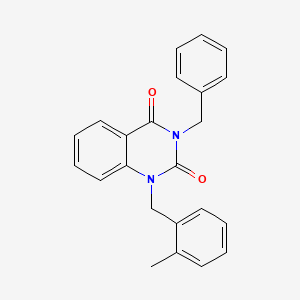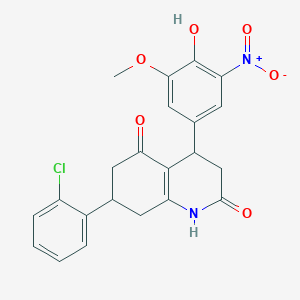![molecular formula C13H13N3O3S B11438445 4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B11438445.png)
4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Carbamoylation: The carbamoyl group is introduced by reacting the amino-thiazole intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting certain functional groups to their reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and properties.
Benzothiazoles: Compounds containing both benzene and thiazole rings, known for their biological activities.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
4-amino-3-[(4-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-7-2-4-8(5-3-7)6-15-12(17)10-9(14)11(13(18)19)20-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
ZSGIHMBKGZARSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B11438368.png)
![8-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438376.png)
![2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438381.png)
![3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438383.png)
![8-(4-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438396.png)

![8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438433.png)
![N-(furan-2-ylmethyl)-2,4-dioxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11438440.png)
![(2Z)-2-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438450.png)
![1-(2-chloro-4-fluorobenzyl)-3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11438453.png)
![N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11438460.png)


![3-(4-bromophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11438473.png)
